molecular formula C11H11N3O3S B11850974 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11850974
M. Wt: 265.29 g/mol
InChI Key: FMZXLJBMDPDWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

1-(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3S/c15-9-8-7(2-4-18-8)12-11(13-9)14-3-1-6(5-14)10(16)17/h2,4,6H,1,3,5H2,(H,16,17)(H,12,13,15)

InChI Key

FMZXLJBMDPDWHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.